Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate
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Overview
Description
Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate is a synthetic organic compound with the molecular formula C15H19BrN2O3 It is characterized by the presence of a tert-butyl group, a bromobenzyl group, and an oxazolylmethyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of 4-bromobenzyl alcohol, which is then converted to 4-bromobenzyl bromide. This intermediate is reacted with oxazole-2-carboxylic acid to form the oxazolylmethyl derivative. Finally, the carbamate group is introduced using tert-butyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Scientific Research Applications
Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The oxazolylmethyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromobenzyl group may enhance the compound’s binding affinity and specificity. The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl benzyl(4-bromophenyl)carbamate: Similar structure but lacks the oxazolylmethyl group.
Tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Contains a thiazole ring instead of an oxazole ring
Uniqueness
Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate is unique due to the presence of the oxazolylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in research and development .
Properties
Molecular Formula |
C16H19BrN2O3 |
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Molecular Weight |
367.24 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromophenyl)methyl]-N-(1,3-oxazol-2-ylmethyl)carbamate |
InChI |
InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19(11-14-18-8-9-21-14)10-12-4-6-13(17)7-5-12/h4-9H,10-11H2,1-3H3 |
InChI Key |
ZADOYCJMLULWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Br)CC2=NC=CO2 |
Origin of Product |
United States |
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